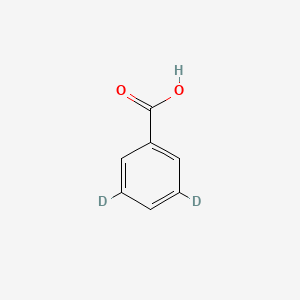

Benzoic-3,5-d2 Acid

CAS No.: 37960-84-2

Cat. No.: VC7928662

Molecular Formula: C7H6O2

Molecular Weight: 124.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37960-84-2 |

|---|---|

| Molecular Formula | C7H6O2 |

| Molecular Weight | 124.13 g/mol |

| IUPAC Name | 3,5-dideuteriobenzoic acid |

| Standard InChI | InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i2D,3D |

| Standard InChI Key | WPYMKLBDIGXBTP-PBNXXWCMSA-N |

| Isomeric SMILES | [2H]C1=CC(=CC(=C1)C(=O)O)[2H] |

| SMILES | C1=CC=C(C=C1)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Isotopic Composition

Benzoic-3,5-d₂ acid has the molecular formula C₇H₄D₂O₂, with a molecular weight of 124.14 g/mol . The substitution of hydrogen with deuterium at positions 3 and 5 alters its vibrational and nuclear magnetic resonance (NMR) profiles while retaining the chemical reactivity of the parent benzoic acid.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 37960-84-2 | |

| Molecular Weight | 124.14 g/mol | |

| Solubility | DMSO (slight), Methanol (slight) | |

| Storage Conditions | 2–8°C in airtight container | |

| Isotopic Purity | ≥98 atom % D |

Synthesis and Isotopic Labeling

Deuteration Strategies

Deuteration of benzoic acid at specific positions is achieved through acid-catalyzed exchange reactions or directed synthesis using deuterated precursors. For Benzoic-3,5-d₂ acid, two primary methods are documented:

-

Acid-Catalyzed H/D Exchange: Prolonged heating of benzoic acid in deuterated sulfuric acid (D₂SO₄) selectively replaces hydrogens at the 3 and 5 positions due to their enhanced acidity .

-

Grignard Reagent Hydrolysis: Reaction of deuterated aryl magnesium bromides with CO₂ followed by acid workup yields site-specific deuterated benzoic acids .

Table 2: Synthesis Conditions and Yields

| Method | Reaction Conditions | Yield | Source |

|---|---|---|---|

| H/D Exchange | D₂SO₄, 135°C, 2h | 70–80% | |

| Grignard Hydrolysis | C₆H₃D₂MgBr + CO₂, H₃O⁺ | 50–65% |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of Benzoic-3,5-d₂ acid shows distinct shifts compared to non-deuterated benzoic acid:

-

O–H Stretch: Broad band at ~2500 cm⁻¹ (weakened due to deuteration) .

-

C–D Stretches: Peaks at 2200–2300 cm⁻¹, absent in the parent compound .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Absence of signals at δ 7.4–7.6 ppm (H-3 and H-5) confirms deuterium substitution .

-

¹³C NMR: Coupling with deuterium (²JCD ≈ 25 Hz) splits carbon signals for C-3 and C-5 .

Mass Spectrometry

The molecular ion peak at m/z 124.05 (C₇H₄D₂O₂⁺) and fragment ions at m/z 105 (loss of COOH) confirm isotopic integrity .

Applications in Research

Mechanistic and Metabolic Studies

-

PGD₂ Biosynthesis: Benzoic acid derivatives induce cutaneous vasodilation via prostaglandin D₂ (PGD₂) biosynthesis. Deuterated analogs like Benzoic-3,5-d₂ acid enable isotope tracing to elucidate reaction pathways without perturbing kinetics .

-

Fluorescence Probes: 3,5-Dihydroxy benzoic acid-capped nanocrystals use deuterated forms to enhance photoluminescence stability for tungstate ion detection .

Supramolecular Chemistry

Deuterated benzoic acids serve as building blocks in self-assembled systems. Ureido-benzoic acid derivatives form hydrogen-bonded networks, with deuteration aiding crystallographic studies by reducing incoherent scattering .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume